Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate
CAS No.: 298681-10-4
Cat. No.: VC2364583
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298681-10-4 |
|---|---|
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3 |
| Standard InChI Key | MAXQBMZDVBHSLW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate belongs to the class of carbamates containing a pyrrolidine ring system with hydroxyl substituents. The compound has a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol . The structure features a pyrrolidine ring with hydroxyl groups at positions 3 and 4, while the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This compound is registered in chemical databases with specific identifiers including PubChem CID 13329885 for the (3S,4S) stereoisomer .
The compound is known by several synonyms including 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, and (3S,4S)-1-Boc-pyrrolidine-3,4-diol for the (3S,4S) stereoisomer . Different stereoisomers are identified by unique CAS numbers, with 90481-33-7 assigned to the (3S,4S) isomer and 150986-62-2 to the (3R,4R) isomer .
Stereochemistry
The 3,4-dihydroxypyrrolidine scaffold contains two stereogenic centers at positions 3 and 4, resulting in four possible stereoisomers. The most commonly studied forms are:
| Stereoisomer | CAS Number | Configuration | Characteristics |
|---|---|---|---|
| (3S,4S) | 90481-33-7 | Both hydroxyl groups on same face | Most commonly reported in research |
| (3R,4R) | 150986-62-2 | Both hydroxyl groups on same face | Enantiomer of (3S,4S) |
| (3R,4S) | Not specified in search results | Hydroxyl groups on opposite faces | Less commonly studied |
| (3S,4R) | Not specified in search results | Hydroxyl groups on opposite faces | Less commonly studied |
The stereochemistry of these compounds is crucial for their biological activity and applications in synthetic chemistry, as different stereoisomers can exhibit varying interactions with biological targets .
Physical and Chemical Properties
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate typically appears as a powder at room temperature . The compound contains multiple functional groups that contribute to its chemical behavior: the Boc protecting group provides stability to the nitrogen while allowing for selective deprotection under acidic conditions, and the two hydroxyl groups serve as potential reaction sites for further functionalization.
The compound's solubility profile is influenced by the presence of both polar hydroxyl groups and the lipophilic tert-butyl moiety, making it soluble in polar organic solvents such as tetrahydrofuran while maintaining some water solubility due to the hydroxyl groups. The recommended storage conditions are in a cool, dry place, with a reported shelf life of approximately three years when properly stored .
Synthesis and Preparation
Reaction Conditions
One documented reaction involving this compound is its treatment with sodium periodate in a mixture of tetrahydrofuran and water at 25°C for 12 hours. This oxidative cleavage of the vicinal diol results in the formation of tert-butyl N,N-bis(2-oxoethyl)carbamate. The reaction exemplifies how the 1,2-diol moiety can undergo C-C bond cleavage under appropriate oxidizing conditions.
Chemical Reactivity
Functional Group Reactivity
The reactivity of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is dominated by three key functional groups:
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The vicinal diol (3,4-dihydroxy) system, which can undergo:
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Oxidative cleavage reactions with periodate
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Formation of cyclic acetals or ketals
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Selective esterification or etherification
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Complexation with metals or boronic acids
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The carbamate (Boc) group, which:
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Provides protection for the pyrrolidine nitrogen
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Can be selectively cleaved under acidic conditions
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Influences the conformation of the pyrrolidine ring
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The pyrrolidine ring, which serves as a valuable heterocyclic scaffold for further derivatization
The hydroxyl groups enhance the compound's reactivity and capacity for hydrogen bonding, making it useful for interactions with biological macromolecules and as a building block in organic synthesis.
Types of Reactions
The compound undergoes several types of transformations, including:
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Oxidation reactions: The vicinal diol can be oxidatively cleaved by reagents such as sodium periodate
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Reduction reactions: Various functional groups can be selectively reduced under appropriate conditions
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Substitution reactions: The hydroxyl groups can be converted to other functional groups
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Protection/deprotection reactions: Selective protection of the hydroxyl groups or deprotection of the Boc group
These reactions enable the use of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate as a versatile intermediate in the synthesis of more complex structures with specific stereochemistry.
Biological Activity
Interactions with Biological Systems
Research indicates that tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate exhibits interactions with various biological macromolecules. The compound's hydroxyl groups enable hydrogen bonding with proteins and enzymes, which can influence their structure and function. This property makes the compound and its derivatives potential candidates for enzyme inhibition studies.
The specific stereochemistry of the compound significantly impacts its biological activity, with different stereoisomers demonstrating varied interactions with biological targets. This stereoselectivity is crucial in the development of pharmaceutically relevant compounds.
Enzyme Inhibition
Studies suggest that tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate may inhibit certain enzymes involved in metabolic pathways. The compound's ability to interact with enzymes is attributed to its structural features, particularly the hydroxyl groups that can form hydrogen bonds with amino acid residues in enzyme active sites.
While the search results don't provide specific IC50 values or detailed inhibition mechanisms, the compound's structural similarity to known enzyme inhibitors suggests potential applications in this area. The pyrrolidine ring is a common structural motif in many bioactive compounds, including enzyme inhibitors and receptor modulators.
Structure-Activity Relationship
The biological activity of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is influenced by its structural features and stereochemistry. The following table summarizes the structure-activity relationships observed among related compounds:
| Compound | Structural Features | Observed Biological Activity |
|---|---|---|
| (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | Vicinal diol with S,S configuration | Enzyme inhibition potential |
| (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | Vicinal diol with R,R configuration | Different enzyme inhibition profile compared to S,S isomer |
| (2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives | Different hydroxyl positioning | Varied biological activity patterns |
The precise positioning of the hydroxyl groups and the stereochemistry at the 3 and 4 positions are critical determinants of the compound's biological interactions and potential therapeutic applications.
Applications in Research and Development
Medicinal Chemistry Applications
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate serves as an important building block in medicinal chemistry for the synthesis of bioactive compounds. Its well-defined stereochemistry and functional groups make it valuable in the development of pharmaceutically relevant molecules. The compound's ability to inhibit specific enzymes positions it as a starting point for drug discovery efforts targeting various diseases.
In particular, the compound may be utilized in the synthesis of compounds designed to interact with specific biological pathways, leveraging its capacity for hydrogen bonding and its defined three-dimensional structure. The hydroxyl groups provide handles for further derivatization, allowing for the exploration of structure-activity relationships in drug development programs.
Synthetic Utility
As a synthetic intermediate, tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate offers several advantages:
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The Boc protecting group allows for selective reactions at other positions
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The vicinal diol can be transformed into various functional groups
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The defined stereochemistry provides a platform for stereoselective synthesis
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The pyrrolidine ring serves as a rigid scaffold for building more complex structures
These properties make the compound valuable in the synthesis of natural products, pharmaceuticals, and other complex organic molecules requiring specific three-dimensional arrangements.
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